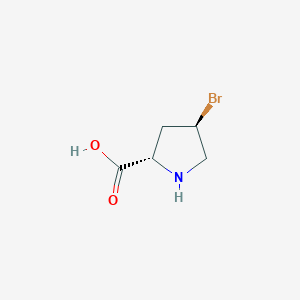

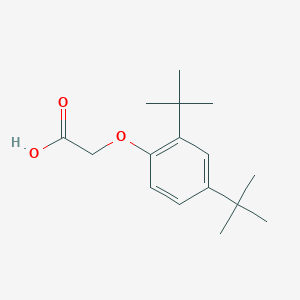

(2,4-Di-tert-butylphenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2,4-Di-tert-butylphenoxy)acetic acid” is a chemical compound with the molecular formula C16H24O3 and a molecular weight of 264.36 . It is available in powder form .

Molecular Structure Analysis

The InChI code for “(2,4-Di-tert-butylphenoxy)acetic acid” is 1S/C16H24O3/c1-15(2,3)11-7-8-13(19-10-14(17)18)12(9-11)16(4,5)6/h7-9H,10H2,1-6H3,(H,17,18) . This code provides a detailed description of the molecule’s structure.

Physical And Chemical Properties Analysis

“(2,4-Di-tert-butylphenoxy)acetic acid” has a melting point of 175-176°C . It is stored at room temperature and is available in powder form .

Applications De Recherche Scientifique

Proteomics Research

“(2,4-Di-tert-butylphenoxy)acetic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Antioxidant Effects

The compound is known to have antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This property makes it valuable in many research fields, including biology, chemistry, and medicine.

Material Preservation

Due to its antioxidant properties, “(2,4-Di-tert-butylphenoxy)acetic acid” can be used in material preservation . It effectively suppresses oxidation, preventing material degradation and disintegration. This makes it useful in the preservation of various materials, including biological samples, food, and industrial products.

Alkylation Reactions

“(2,4-Di-tert-butylphenoxy)acetic acid” is used to study its alkylation reaction with cinnamyl alcohol in the presence of Al-substituted disordered hexagonal molecular silica catalysts . Alkylation is the transfer of an alkyl group from one molecule to another. The alkyl group may be transferred as an alkyl carbocation, a free radical, a carbanion or a carbene (or their equivalents).

Safety and Hazards

“(2,4-Di-tert-butylphenoxy)acetic acid” is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Mécanisme D'action

Target of Action

A structurally similar compound, 2,4-di-tert-butylphenol, has been identified as an agonist for the orco subunit in insects

Mode of Action

It is known that 2,4-di-tert-butylphenol, a related compound, can bind to the orco subunit in insects . This interaction could potentially trigger a series of downstream effects, but the specifics of these interactions require further investigation.

Biochemical Pathways

The antioxidant effects of 2,4-di-tert-butylphenol, a related compound, are well-known . It effectively suppresses oxidation, preventing material degradation and disintegration. Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds .

Result of Action

A related compound, 2,4-di-tert-butylphenol, has been shown to exhibit potent toxicity against almost all testing organisms, including the producers

Action Environment

It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions

Propriétés

IUPAC Name |

2-(2,4-ditert-butylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)11-7-8-13(19-10-14(17)18)12(9-11)16(4,5)6/h7-9H,10H2,1-6H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEWJHKMOWKCFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18327-79-2 |

Source

|

| Record name | 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18327-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)

![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)